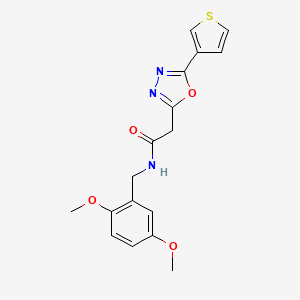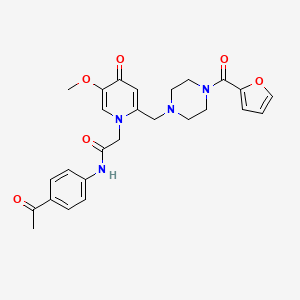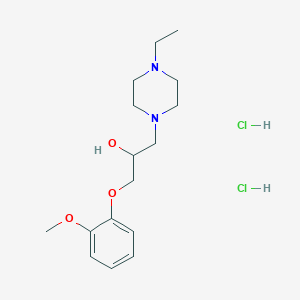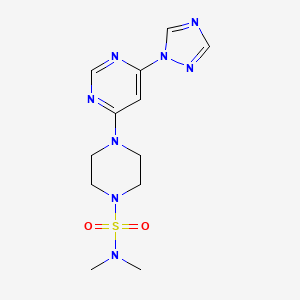
N-(2,5-dimethoxybenzyl)-2-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(2,5-dimethoxybenzyl)-2-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)acetamide, also known as DOXO-EMCH, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in cancer treatment. DOXO-EMCH belongs to the family of prodrugs, which are compounds that are converted into active drugs in the body. In
Scientific Research Applications
Antimicrobial Applications
The compound's structural class, 1,3,4-oxadiazoles, demonstrates significant antimicrobial activity. For instance, compounds synthesized from this class have been shown to exhibit activity against various microbial species. The incorporation of 1,3,4-oxadiazole and thiophene moieties into molecules has led to compounds with potent antimicrobial properties, suggesting the potential utility of N-(2,5-dimethoxybenzyl)-2-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)acetamide in developing new antimicrobial agents (Gul et al., 2017).
Antitumor and Anticancer Applications
The compound's framework has been utilized to synthesize derivatives with considerable antitumor activity. Research on similar structures has yielded compounds screened for their potential antitumor activity in vitro against various human tumor cell lines, highlighting the therapeutic promise of this chemical class in oncology (Yurttaş et al., 2015). Furthermore, studies on 1,3,4-oxadiazole derivatives have shown significant anticancer activities, suggesting that N-(2,5-dimethoxybenzyl)-2-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)acetamide could be explored for its anticancer potential (Ravinaik et al., 2021).
Anti-inflammatory Applications
Compounds within this chemical family have also been investigated for their anti-inflammatory properties. The structure-activity relationship studies indicate that certain modifications can enhance their anti-inflammatory efficacy. This suggests that derivatives of N-(2,5-dimethoxybenzyl)-2-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)acetamide might exhibit promising anti-inflammatory activities, which could be beneficial in designing new anti-inflammatory drugs (Nargund et al., 1994).
Optoelectronic Applications
Interestingly, the incorporation of thiazole and thiophene moieties, similar to those in the compound of interest, has been explored in the context of optoelectronic materials. Such compounds have been synthesized and their optoelectronic properties investigated, indicating potential applications in electronic devices and materials science (Camurlu & Guven, 2015).
properties
IUPAC Name |
N-[(2,5-dimethoxyphenyl)methyl]-2-(5-thiophen-3-yl-1,3,4-oxadiazol-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O4S/c1-22-13-3-4-14(23-2)12(7-13)9-18-15(21)8-16-19-20-17(24-16)11-5-6-25-10-11/h3-7,10H,8-9H2,1-2H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WASMKMXMCRKGBE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)CNC(=O)CC2=NN=C(O2)C3=CSC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,5-dimethoxybenzyl)-2-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![9,9-Difluorodispiro[3.0.35.14]nonan-7-amine;hydrochloride](/img/structure/B2969558.png)



![1-[2,4-dichloro-5-(2-methoxyethoxy)phenyl]-1H-pyrrole](/img/structure/B2969567.png)
![N-(4-methylbenzyl)-4-{[(2-thioxo-1,2-dihydroquinazolin-4-yl)amino]methyl}cyclohexanecarboxamide](/img/no-structure.png)
![N6-butyl-N4-(2,5-dimethoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2969570.png)



![N-(3-fluorophenyl)-1-phenyl-6-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2969576.png)
![1-[[3-[(3,4-Difluorophenyl)methyl]azetidin-1-yl]methyl]-4-methylcyclohexan-1-ol;hydrochloride](/img/structure/B2969578.png)